Cellular Uptake: MPP+ enters dopaminergic neurons via the dopamine transporter (DAT), which typically transports dopamine into these neurons. [ [] ]
Mitochondrial Accumulation: Once inside the neurons, MPP+ accumulates within mitochondria, the energy-producing organelles of the cell. [ [] ]
Inhibition of Complex I: Within mitochondria, MPP+ inhibits complex I of the electron transport chain, a critical component of cellular respiration responsible for energy production. [ [], [] ]
Oxidative Stress and Energy Depletion: Inhibition of complex I disrupts the electron transport chain, leading to a cascade of events, including the generation of reactive oxygen species (ROS) and a depletion of cellular energy (ATP). [ [] ]
Neuronal Death: The combination of oxidative stress and energy depletion ultimately results in the dysfunction and death of dopaminergic neurons, leading to the characteristic motor symptoms observed in PD. [ [], [] ]
Modeling Parkinson's Disease: MPP+ is used to create both in vitro and in vivo models of PD. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ] This allows researchers to study the progression of the disease, examine the underlying mechanisms of neurodegeneration, and test the effectiveness of potential therapeutic agents in a controlled environment.
Investigating Mitochondrial Dysfunction: MPP+'s specific action on complex I makes it a valuable tool for studying mitochondrial dysfunction in PD and other neurodegenerative diseases. [ [], [] ] This research helps in understanding how mitochondrial damage contributes to neuronal death and exploring strategies to protect mitochondria from such damage.
Screening for Neuroprotective Agents: By inducing cell death in dopaminergic neurons, MPP+ enables researchers to screen for potential neuroprotective agents that can prevent or slow down the progression of PD. [ [], [], [], [], [], [], [], [] ]
Studying Dopaminergic Signaling: The selective toxicity of MPP+ to dopaminergic neurons makes it useful in investigating various aspects of dopaminergic signaling pathways and how their disruption contributes to PD pathology. [ [] ]
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4